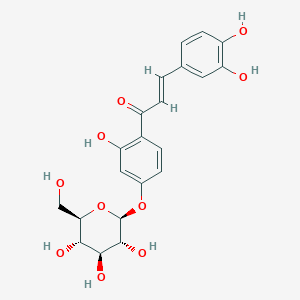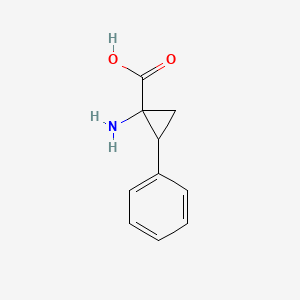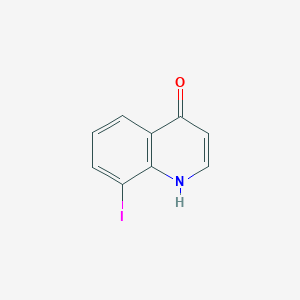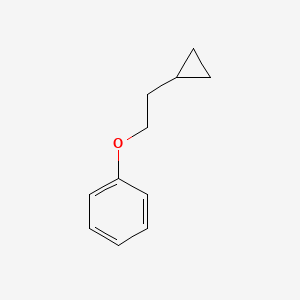
2-amino-5-nitro-4,6-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-nitro-4,6-pyrimidinedione is a heterocyclic compound with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-4,6-pyrimidinedione typically involves the nitration of 2-amino-4,6-dihydroxypyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-nitro-4,6-pyrimidinedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as alkyl halides, elevated temperatures.
Condensation: Aldehydes or ketones, acidic or basic catalysts, reflux conditions.
Major Products Formed
Reduction: 2,4,6-triaminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Condensation: Schiff bases with different substituents.
Wissenschaftliche Forschungsanwendungen
2-amino-5-nitro-4,6-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of corrosion inhibitors for metals and alloys, enhancing their durability and resistance to environmental degradation.
Biological Studies: It is employed in the study of enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-amino-5-nitro-4,6-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or modification of biological pathways. The amino group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-triaminopyrimidine: Contains three amino groups, offering different reactivity and applications.
5-nitro-2,4-diaminopyrimidine: Similar structure but with different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
2-amino-5-nitro-4,6-pyrimidinedione is unique due to the presence of both amino and nitro groups on the pyrimidine ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C4H4N4O4 |
|---|---|
Molekulargewicht |
172.1 g/mol |
IUPAC-Name |
2-amino-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h1H,(H3,5,6,7,9,10) |
InChI-Schlüssel |
XYRMMMZLSANTDL-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)







![2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran](/img/structure/B1642647.png)

![[5-(2-Methylpropyl)-1,2-oxazol-3-YL]methanol](/img/structure/B1642654.png)



